2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
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Overview
Description
2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is a chemical compound that belongs to the class of benzofurans
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzofuran derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient separation techniques, and recycling of catalysts to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of 2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- 2-Butanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- 2-Propionyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
Uniqueness
2-Propanoyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific acyl group and the resulting chemical properties
Properties
CAS No. |
833446-74-5 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-propanoyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C11H14O3/c1-2-8(12)11-6-7-9(13)4-3-5-10(7)14-11/h11H,2-6H2,1H3 |
InChI Key |
MOSVZLLBGOJDJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=C(O1)CCCC2=O |
Origin of Product |
United States |
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